
Methyl 2-(3-acetyl-5-fluorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-acetyl-5-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, an acetyl group, and a methyl ester group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-acetyl-5-fluorophenyl)acetate typically involves the esterification of 3-acetyl-5-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-acetyl-5-fluorobenzoic acid+methanolH2SO4Methyl 2-(3-acetyl-5-fluorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
化学反应分析
Types of Reactions
Methyl 2-(3-acetyl-5-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-carboxy-5-fluorobenzoic acid.
Reduction: 2-(3-acetyl-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(3-acetyl-5-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of Methyl 2-(3-acetyl-5-fluorophenyl)acetate depends on its specific application
Enzyme Inhibition: The ester group can be hydrolyzed by esterases, leading to the formation of an active metabolite that inhibits specific enzymes.
Receptor Binding: The fluorine atom and acetyl group can enhance the binding affinity of the compound to certain receptors, leading to a biological response.
相似化合物的比较
Methyl 2-(3-acetyl-5-fluorophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-acetylphenyl)acetate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 2-(3-fluorophenyl)acetate: Lacks the acetyl group, which may affect its binding affinity to biological targets.
Methyl 2-(3-acetyl-5-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the fluorine atom and the acetyl group, which can impart specific chemical reactivity and biological activity that are not observed in its analogs.
属性
分子式 |
C11H11FO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
methyl 2-(3-acetyl-5-fluorophenyl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)9-3-8(4-10(12)6-9)5-11(14)15-2/h3-4,6H,5H2,1-2H3 |
InChI 键 |
PXLNJFHWNXRXRI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



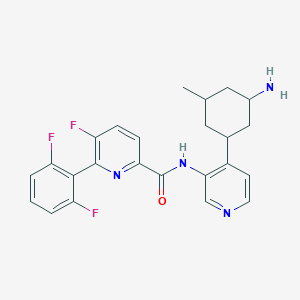
![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)

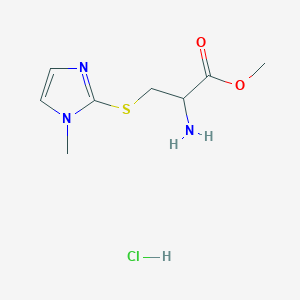
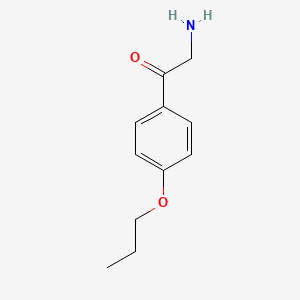
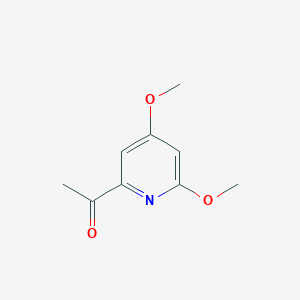

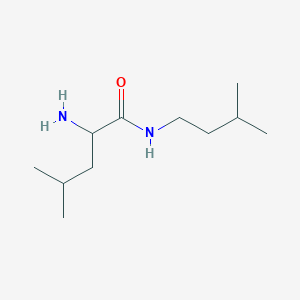

![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
